molecular formula C7H3ClF4O B1402131 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene CAS No. 1404193-57-2

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene

Cat. No.: B1402131
CAS No.: 1404193-57-2
M. Wt: 214.54 g/mol
InChI Key: NLFBNGOYEZPLOH-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene is a fluorinated aromatic compound characterized by the presence of chloro and difluoromethoxy groups attached to a benzene ring

Preparation Methods

The synthesis of 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene typically involves the introduction of chloro and difluoromethoxy groups onto a benzene ring. One common method involves the reaction of 2,3-difluorophenol with chlorodifluoromethane in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution of the hydroxyl group with the chlorodifluoromethoxy group . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like potassium permanganate, and catalysts such as palladium complexes. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism by which 1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene can be compared with other fluorinated aromatic compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

1-[chloro(difluoro)methoxy]-2,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF4O/c8-7(11,12)13-5-3-1-2-4(9)6(5)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLFBNGOYEZPLOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)OC(F)(F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201239513
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1404193-57-2
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1404193-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-(chlorodifluoromethoxy)-2,3-difluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201239513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 2
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 3
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 4
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 5
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene
Reactant of Route 6
1-[Chloro(difluoro)methoxy]-2,3-difluoro-benzene

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